3-Tert-butyl-4-methylbenzoic acid
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Overview
Description
3-Tert-butyl-4-methylbenzoic acid is an organic compound with the molecular formula C12H16O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a tert-butyl group at the third position and a methyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-4-methylbenzoic acid typically involves the Friedel-Crafts alkylation of toluene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then oxidized to form the carboxylic acid group.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form the corresponding alcohol or aldehyde.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the tert-butyl and methyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-tert-butyl-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The tert-butyl and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
4-tert-butylbenzoic acid: Similar structure but lacks the methyl group at the fourth position.
3,5-di-tert-butyl-4-hydroxybenzoic acid: Contains two tert-butyl groups and a hydroxyl group, making it more sterically hindered.
Uniqueness: 3-tert-butyl-4-methylbenzoic acid is unique due to the specific positioning of the tert-butyl and methyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-tert-butyl-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-5-6-9(11(13)14)7-10(8)12(2,3)4/h5-7H,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYXWOWGFFSWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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